![molecular formula C10H10N4O4 B3138648 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid CAS No. 462068-55-9](/img/structure/B3138648.png)
4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid
Overview
Description
4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid is a chemical compound used for proteomics research . It has a molecular formula of C10H10N4O4 and a molecular weight of 250.21 .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid consists of a benzoic acid core with two methoxy groups at the 4 and 5 positions and a tetrazolyl group at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid include a molecular formula of C10H10N4O4 and a molecular weight of 250.21 .Scientific Research Applications
Hypertension Treatment
- Research Insight : High blood pressure has been linked to bacterial infections. Chronic infections (viruses and bacteria) may contribute to hypertension .
Cytotoxicity Studies
- Cell Line Evaluation : In vitro cytotoxicity studies assessed DMTBA derivatives against the A549 human lung cancer cell line. Comparisons were made with the standard drug doxorubicin .
Hybrid Derivatives
Future Directions
The future directions for research on 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As it is used in proteomics research , it may also be interesting to explore its interactions with various proteins.
Mechanism of Action
Target of Action
It is known that the compound has been used for proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It has been observed that similar compounds form multiple hydrogen bonds with amino acids, indicating a potential interaction with proteins .
Result of Action
Similar compounds have shown significant cytotoxic effects , suggesting that 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid may also have potential cytotoxic properties.
properties
IUPAC Name |
4,5-dimethoxy-2-(tetrazol-1-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-17-8-3-6(10(15)16)7(4-9(8)18-2)14-5-11-12-13-14/h3-5H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRFGOPYUHQTGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N2C=NN=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246246 | |
Record name | 4,5-Dimethoxy-2-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid | |
CAS RN |
462068-55-9 | |
Record name | 4,5-Dimethoxy-2-(1H-tetrazol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462068-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxy-2-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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